2-(2-fluorophenyl)-1H-imidazole

Descripción

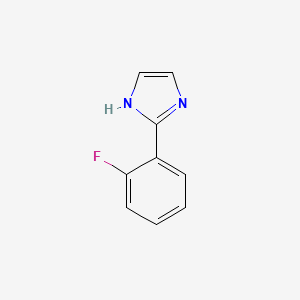

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-fluorophenyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMVAKUXKULJRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CN2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role in Drug Synthesis

2-(2-fluorophenyl)-1H-imidazole serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its derivatives have been investigated for their potential as antifungal and anti-inflammatory agents. For instance, compounds derived from imidazole structures have shown effectiveness against fungal pathogens such as Candida albicans and Candida glabrata, often exhibiting potency comparable to established antifungal drugs like ketoconazole .

Case Study: Antifungal Activity

A study demonstrated that specific derivatives of imidazole, including those with fluorophenyl substitutions, were found to be equipotent with ketoconazole against C. albicans, showcasing their potential as effective antifungal agents .

Biological Research

Mechanisms of Action

The compound is utilized in biological research to investigate the mechanisms of action of various enzymes and receptors. For example, this compound has been identified as a positive allosteric modulator for GABA-A receptors, which are critical in neurological function. This modulation can lead to therapeutic strategies for treating neurological disorders .

Data Table: Biological Activity of Imidazole Derivatives

| Compound Name | Target Receptor | Activity Type | Reference |

|---|---|---|---|

| This compound | GABA-A Receptor | Positive Allosteric Modulator | |

| 4-Fluorophenyl derivatives | Various Enzymes | Antifungal and Anti-inflammatory |

Material Science

Incorporation into Polymers

In material science, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and chemical resistance. This application is particularly valuable in the development of advanced materials for various industrial uses.

Agricultural Chemistry

Potential as Pesticides

Research is ongoing into the use of this compound as a pesticide or herbicide. Its fluorinated structure may offer advantages in targeting specific pests while minimizing environmental impact, making it a candidate for sustainable agricultural practices .

Comparación Con Compuestos Similares

Structural Analogues: Fluorophenyl Substitution Patterns

The position of fluorine substitution on the phenyl ring significantly influences physicochemical and biological properties. Key comparisons include:

Key Findings :

- Ortho vs. Para Fluorine : Ortho-substituted derivatives (e.g., this compound) exhibit stronger dipole interactions due to steric effects, improving binding to hydrophobic enzyme pockets . Para-substituted analogues (e.g., 2-(4-fluorophenyl)-1H-benzo[d]imidazole) show higher solubility and are preferred for systemic applications .

- Benzimidazole vs. Imidazole : Benzoimidazole derivatives (e.g., 2-(4-fluorophenyl)-1H-benzo[d]imidazole) demonstrate superior thermal stability and π-π stacking interactions compared to imidazole cores, enhancing their utility in materials science .

Functional Group Modifications

Addition of functional groups to the imidazole core alters reactivity and bioactivity:

Key Findings :

- Carbaldehyde Derivatives : The aldehyde group in this compound-5-carbaldehyde facilitates covalent bonding with biological targets, enhancing antimicrobial potency .

- Methoxy and Methyl Substituents : Electron-donating groups (e.g., methoxy in 2-(4-fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole) improve fluorescence quantum yield by 40% compared to unsubstituted analogues .

Métodos De Preparación

Reaction Scheme and Conditions

- Starting Materials: 2-fluorobenzaldehyde, glyoxal (often 20 wt% aqueous), ammonium salt (e.g., ammonium acetate), and an appropriate amine or ammonia source.

- Procedure:

- An aqueous slurry of ammonium salt is prepared.

- 2-fluorobenzaldehyde and glyoxal are added slowly under vigorous stirring.

- The reaction mixture is maintained at 30–60°C for 2–4 hours, followed by stirring at room temperature for up to 5 hours.

- The pH is adjusted to 5–7 using aqueous alkali solutions such as ammonia or sodium hydroxide.

- The product is isolated by filtration, washed with organic solvents and water, then dried.

This approach is derived from the general preparation of 2-substituted imidazoles and biimidazoles using glyoxal and ammonium salts, as described in patent literature, which emphasizes safety, simplicity, and high yield.

Advantages and Limitations

- Advantages:

- Simple and scalable.

- Uses readily available starting materials.

- Mild reaction conditions.

- Limitations:

- Requires careful pH control.

- Purification may require multiple washing steps.

- Yields can vary depending on substituent effects of the fluorophenyl group.

Mechanochemical and Solvent-Based Synthesis

Recent advances have introduced mechanochemical methods (ball milling) for imidazole synthesis, which can be adapted for fluorophenyl-substituted imidazoles.

Mechanochemical Synthesis

- Method: Solid-state reaction of imidazole precursors with bases such as potassium carbonate under ball-milling conditions.

- Outcome: Efficient formation of imidazole derivatives with good yields (e.g., 43–67% for related imidazole-2-thiones).

- Relevance: This method offers solvent-free synthesis, reducing environmental impact and improving reaction rates.

Conventional Solvent-Based Synthesis

- Typical Solvents: Glacial acetic acid, ethanol, pyridine mixtures.

- Catalysts: Lewis acids such as BF3·OEt2 or mineral acids like HCl.

- Procedure: Refluxing substituted benzaldehydes with amines and glyoxal in ethanol or acetic acid for extended periods (e.g., 12–24 hours).

- Purification: Column chromatography and recrystallization from ethanol.

- Example: Synthesis of related substituted imidazoles by reflux in ethanol with BF3·OEt2 catalyst, followed by chromatographic purification and recrystallization.

Comparative Data Table of Preparation Methods

Detailed Research Findings

- The glyoxal and ammonium salt method is supported by patent literature emphasizing improved safety and economic efficiency over older methods for biimidazole and substituted imidazole synthesis.

- Mechanochemical synthesis offers a novel, greener alternative, though its application specifically to this compound requires further optimization.

- Solvent reflux methods with catalysts remain reliable for complex substituted imidazoles, with purification via chromatography and recrystallization ensuring high purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-fluorophenyl)-1H-imidazole, and how can reaction conditions be systematically optimized?

- Methodology :

- Multicomponent reactions involving 2-fluorobenzaldehyde, ammonium acetate, and a diketone (e.g., benzoin) under reflux in ethanol/acetic acid (3:1) are commonly used. Catalysts like p-toluenesulfonic acid (10 mol%) improve yields to ~75% .

- Microwave-assisted synthesis reduces reaction time (20–30 min vs. 6–8 hours) while maintaining yields ≥70%. Solvent choice (e.g., DMF vs. ethanol) critically influences regioselectivity .

- Validation : Monitor reaction progress via TLC (hexane:ethyl acetate, 60:40) and confirm purity via melting point analysis (e.g., 209–211°C for analogous compounds) .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar derivatives?

- Analytical Workflow :

- ¹H NMR : The aromatic proton adjacent to fluorine (δ ~7.2–7.4 ppm) shows splitting due to coupling (~8–12 Hz). Imidazole NH protons appear as a broad singlet (δ ~12.5 ppm) in DMSO-d6 .

- ¹³C NMR : The fluorinated carbon resonates at δ ~160 ppm (C-F coupling constant ~245 Hz). Imidazole C2 (adjacent to NH) appears at δ ~135 ppm .

- IR : Stretching vibrations at ~3100 cm⁻¹ (C-H aromatic), ~1600 cm⁻¹ (C=N imidazole), and ~1220 cm⁻¹ (C-F) confirm functional groups .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound derivatives?

- Crystallographic Analysis :

- Use SHELXL for structure refinement. The fluorophenyl ring typically adopts a dihedral angle of ~45° relative to the imidazole plane, minimizing steric hindrance. Disorder in dithiolane rings (if present) requires split-site modeling .

- ORTEP-3 visualizes intermolecular interactions (e.g., C-H⋯S, 3.52 Å) and π-π stacking (3.39 Å) between fluorophenyl and imidazole moieties .

- Validate geometric parameters (bond lengths/angles) against the Cambridge Structural Database (CSD) to identify outliers .

Q. What computational strategies are effective for predicting the EGFR inhibition potential of this compound analogs?

- Molecular Docking Protocol :

- Prepare ligand libraries using AutoDock Vina . Dock into the EGFR kinase domain (PDB: 1M17) with a grid size of 20×20×20 Å centered on the ATP-binding site. Fluorophenyl groups exhibit hydrophobic interactions with Leu694 and Val702 .

- ADMET Prediction : Use SwissADME to assess bioavailability (TPSA < 90 Ų) and toxicity (AMES test for mutagenicity). Substituents at R4 (e.g., -Cl, -CH₃) enhance binding affinity but may increase hepatotoxicity .

Q. How can contradictory biological activity data (e.g., antifungal vs. cytotoxic effects) be resolved for fluorophenyl-imidazole derivatives?

- Experimental Design :

- Conduct dose-response assays (IC₅₀ and MIC values) across multiple cell lines (e.g., C. albicans vs. HeLa). Fluorophenyl derivatives with -NO₂ substituents show antifungal activity (MIC ~2 µg/mL) but cytotoxicity at IC₅₀ ~10 µM .

- SAR Analysis : Correlate substituent electronegativity (e.g., -F vs. -Cl) with membrane permeability (logP values). Fluorine’s electron-withdrawing effect enhances target binding but may reduce solubility .

Data Contradiction and Validation

Q. Why do fluorophenyl-imidazoles exhibit variable fluorescence in Maillard reaction studies?

- Mechanistic Insight :

- The formation of 2-(2-furoyl)-4(5)-(2-furanyl)-1H-imidazole (a fluorescent Maillard product) is pH-dependent. At pH 7.4, fluorophenyl groups stabilize the imidazole tautomer, enhancing fluorescence (λₑₓ 320 nm, λₑₘ 450 nm). Contradictory reports may arise from non-enzymatic degradation under UV light .

- Validate via HPLC-MS (m/z 285.1 for [M+H]⁺) and compare with synthetic standards .

Tables

Table 1 : Key Synthetic Parameters for this compound Derivatives

| Parameter | Optimal Value | Reference |

|---|---|---|

| Reaction Time (reflux) | 6–8 hours | |

| Catalyst | p-TsOH (10 mol%) | |

| Yield | 70–75% | |

| TLC Rf | 0.77 (hexane:ethyl acetate) |

Table 2 : Crystallographic Data for Fluorophenyl-Imidazole Derivatives

| Compound | Dihedral Angle (°) | Intermolecular Interaction | Reference |

|---|---|---|---|

| 1-{4-Chloro-…} (C20H16ClFN2OS2) | 45.2 | C-H⋯S (3.52 Å) | |

| 2-(4-Fluorophenyl)-… | 43.8 | π-π stacking (3.39 Å) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.